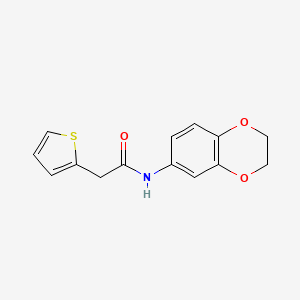

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,4-benzodioxin core linked to a thiophene moiety via an acetamide bridge. This structure combines aromatic heterocycles (benzodioxin and thiophene), which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(9-11-2-1-7-19-11)15-10-3-4-12-13(8-10)18-6-5-17-12/h1-4,7-8H,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVHQYWHQQYNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Thiophene Derivative Preparation: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.

Acetamide Linkage Formation: The final step involves coupling the benzodioxin and thiophene derivatives through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could target the acetamide group, converting it to an amine using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions could occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets like enzymes or receptors.

Medicine

Medicinal applications could include the development of new drugs for treating diseases where the compound’s structure-activity relationship (SAR) shows promise.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound belongs to a broader class of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives. Key structural analogs include:

Key Observations:

- Solubility and Lipophilicity : Substituents such as trifluoromethyl (in benzothiazole derivatives) or methoxy groups () increase lipophilicity, whereas sulfonamido or sulfanyl groups () may improve aqueous solubility via polar interactions.

- Synthetic Complexity: The target compound’s synthesis likely involves straightforward alkylation or coupling reactions (similar to ’s methods for thiadiazole derivatives), while analogs with fused heterocycles (e.g., cyclopenta-thieno-pyrimidine in ) require multi-step protocols.

Physicochemical Properties

- NMR Data : The simpler analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () shows characteristic ¹H-NMR peaks at δ 2.11 (acetamide methyl) and δ 4.20 (benzodioxin methylene). The target compound’s thiophene protons would likely appear near δ 6.8–7.5, as seen in thiophene-containing analogs .

- Molecular Weight : At ~289 g/mol (estimated), the target compound falls within the "drug-like" range, contrasting with bulkier derivatives like the naphthalene-thiadiazole analog (613 g/mol), which may face bioavailability challenges .

Research Tools and Methodologies

- Structural Analysis : Programs like SHELXL () and Mercury () are critical for crystallographic refinement and visualization, enabling precise comparison of bond lengths and angles between the target compound and its analogs.

- Synthetic Routes : Alkylation of thiophene precursors (similar to ’s pyrimidine alkylation) and coupling reactions (e.g., sulfonamido formation in ) are plausible synthetic pathways.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiophenes under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antidiabetic Potential

A series of studies have investigated the anti-diabetic properties of related compounds. For instance, derivatives of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were evaluated for their inhibitory effects on α-glucosidase enzymes. The results indicated that these compounds exhibited weak to moderate inhibitory activity, with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

Anthelmintic Activity

Recent research has also explored the anthelmintic properties of various compounds including those with the benzodioxin scaffold. A study utilizing Caenorhabditis elegans as a model organism demonstrated that certain derivatives exhibited significant anthelmintic activity. This suggests potential applications in treating parasitic infections .

Data Table: Biological Activities

Case Studies

- Antidiabetic Study : A synthesis of new acetamide derivatives was performed where the anti-diabetic potential was assessed through enzyme inhibition assays. The findings indicated that modifications in the thiophene moiety could enhance activity against α-glucosidase enzymes.

- Anthelmintic Screening : In a screening process using C. elegans, several compounds from a small library were tested for their ability to inhibit growth and reproduction of helminths. Notably, some benzodioxin analogs showed promising results, warranting further investigation into their mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.